molecular formula C22H30Cl2N2O4 B13732986 1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride CAS No. 17837-65-9

1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride

Cat. No.: B13732986
CAS No.: 17837-65-9
M. Wt: 457.4 g/mol
InChI Key: YHOPYFDMPZUVCS-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring substituted with a benzyl group and a trimethoxybenzoylmethyl group. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 1-benzylpiperidine in the presence of a base such as triethylamine to form the desired product. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl and trimethoxybenzoylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride
  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Uniqueness

1-Benzyl-4-(3,4,5-trimethoxybenzoylmethyl)piperidine dihydrochloride is unique due to the presence of the trimethoxybenzoylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

17837-65-9

Molecular Formula

C22H30Cl2N2O4

Molecular Weight

457.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride

InChI

InChI=1S/C22H28N2O4.2ClH/c1-26-20-13-18(14-21(27-2)22(20)28-3)19(25)16-24-11-9-23(10-12-24)15-17-7-5-4-6-8-17;;/h4-8,13-14H,9-12,15-16H2,1-3H3;2*1H

InChI Key

YHOPYFDMPZUVCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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